molecular formula C14H18N2 B7592521 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile

2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile

Cat. No. B7592521
M. Wt: 214.31 g/mol
InChI Key: VEBNLEJHWCHCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile involves its binding to specific receptors in the brain and central nervous system. This compound acts as a modulator of the neurotransmitter system, affecting the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This modulation of neurotransmitter activity results in the therapeutic effects observed in scientific research studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile have been extensively studied in scientific research. This compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to improved cognitive function and mood. It has also been shown to have anti-inflammatory and analgesic effects, reducing pain and inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile in lab experiments include its high potency and specificity for specific receptors in the brain and central nervous system. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in scientific research studies.
The limitations of using 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile in lab experiments include its high cost and limited availability. This compound is also highly sensitive to degradation and requires careful handling and storage to maintain its potency and purity.

Future Directions

There are several future directions for scientific research on 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile. These include further studies on its potential therapeutic applications in neurological disorders such as Parkinson's disease and depression. There is also a need for more research on the safety and toxicity of this compound, particularly in long-term use. Additionally, research on the development of new synthetic methods for the production of this compound could lead to increased availability and lower costs.

Synthesis Methods

The synthesis of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile involves the reaction of 2,3-dimethylphenylacetonitrile with pyrrolidine in the presence of a catalyst such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile has been studied for its potential therapeutic applications in various scientific research studies. This compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2-[2-(2,3-dimethylphenyl)pyrrolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-11-5-3-6-13(12(11)2)14-7-4-9-16(14)10-8-15/h3,5-6,14H,4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBNLEJHWCHCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCN2CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.